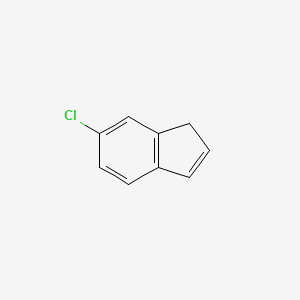

6-chloro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBIANUEJXHUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315987 | |

| Record name | 6-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-52-3 | |

| Record name | 6-Chloro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 6-chloro-1H-indene

An In-depth Technical Guide to 6-Chloro-1H-indene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. As a functionalized heterocyclic compound, it serves as a valuable building block and intermediate in organic synthesis. The presence of the chlorine atom and the reactive nature of the indene core provide multiple avenues for chemical modification, making it a molecule of significant interest to researchers in synthetic chemistry and drug discovery. The strategic placement of the chloro-substituent on the aromatic ring influences the electronic properties and reactivity of the molecule, opening pathways to novel compounds that might otherwise be inaccessible.

This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic signature, synthetic methodologies, and reactivity profile. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 3970-52-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇Cl | [1][4] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| Physical Form | Solid or liquid | [2] |

| Purity | Typically ≥96% | [2] |

| Storage | Sealed in dry, 2-8°C | [2][4] |

| Canonical SMILES | C1C=CC2=C1C=C(C=C2)Cl | [1] |

| InChI Key | XDBIANUEJXHUHN-UHFFFAOYSA-N | [2] |

Computed Molecular Descriptors

Computational models provide further insight into the behavior of this compound, particularly its lipophilicity and structural complexity, which are critical parameters in drug design.

| Descriptor | Value | Source |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 150.0236279 | [1] |

| Complexity | 151 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections describe the expected spectral features.

References

6-Chloro-1H-indene: A Comprehensive Technical Guide for Chemical Researchers

An In-depth Exploration of the Structure, Synthesis, and Application of a Key Synthetic Building Block

Foreword: In the landscape of modern synthetic organic chemistry and drug discovery, the strategic use of halogenated intermediates provides a powerful tool for the construction of complex molecular architectures. Among these, chloro-substituted aromatic systems play a pivotal role, offering a unique combination of reactivity and stability. This guide provides a detailed technical overview of 6-chloro-1H-indene, a versatile bicyclic aromatic hydrocarbon. With a focus on its chemical identity, synthesis, and potential applications, this document serves as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into its utility as a foundational scaffold for novel chemical entities.

Core Chemical Identity of this compound

This compound is a chlorinated derivative of indene, a polycyclic aromatic hydrocarbon where a benzene ring is fused to a cyclopentene ring. The presence of a chlorine atom on the benzene ring at the 6-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

The structure of this compound is characterized by the indene core with a chlorine atom attached to the sixth carbon of the bicyclic system.

DOT Language Diagram of this compound Structure

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3970-52-3 | N/A |

| Molecular Formula | C₉H₇Cl | N/A |

| Molecular Weight | 150.61 g/mol | N/A |

| Appearance | Solid or liquid | [1] |

| Boiling Point | 181-182 °C (for Indene) | |

| Density | 0.996 g/cm³ at 25 °C (for Indene) |

Synthesis of this compound: A Methodological Overview

One plausible synthetic approach could involve the Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by reduction and cyclization/dehydration steps. The choice of starting materials and reagents is crucial for achieving good yields and regioselectivity.

Illustrative Synthetic Pathway:

A potential synthetic route could start from a substituted phenylpropanoic acid. The key steps would involve:

-

Intramolecular Friedel-Crafts Acylation: Treatment of a 3-(chlorophenyl)propanoic acid with a strong acid or Lewis acid to induce ring closure and form a cyclic ketone (an indanone).

-

Reduction of the Ketone: The carbonyl group of the resulting indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Dehydration: The resulting alcohol is then dehydrated under acidic conditions to introduce the double bond and form the final this compound product.

DOT Language Diagram of a Potential Synthetic Pathway

Caption: A generalized synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, predicted data and analysis of related structures provide a strong basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the five-membered ring. The chlorine substituent will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic and aliphatic protons.

-

C=C stretching vibrations of the aromatic ring and the double bond in the five-membered ring.

-

A C-Cl stretching vibration, typically found in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of this compound. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the fragment ion peaks, with an M+2 peak approximately one-third the intensity of the M+ peak.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by the interplay of the aromatic benzene ring, the reactive double bond in the cyclopentene ring, and the electronic influence of the chlorine substituent.

Electrophilic Aromatic Substitution:

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The chlorine atom is a deactivating but ortho-, para-directing group.[2][3][4] This means that while the reaction rate will be slower compared to unsubstituted indene, incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom.

Reactions of the Five-Membered Ring:

The double bond in the cyclopentene ring is susceptible to addition reactions, similar to other alkenes. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the indene can act as a dienophile.

Applications in Drug Discovery and Development

The indene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency, metabolic stability, or ability to cross biological membranes.

While specific examples of drugs derived directly from this compound are not prominently documented in publicly available literature, its potential as a synthetic intermediate is significant. Halogenated building blocks are frequently employed in the synthesis of pharmaceutical candidates to explore structure-activity relationships and optimize drug-like properties. For instance, chloro-substituted heterocyclic compounds, which could potentially be synthesized from this compound, have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[5]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. Based on the safety data for the parent compound, indene, and other chlorinated hydrocarbons, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames as indene is a flammable liquid.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

In case of exposure, it is crucial to seek medical attention and have the safety data sheet available.

Conclusion

This compound represents a valuable, albeit not extensively characterized, chemical entity with significant potential in synthetic organic chemistry and medicinal chemistry. Its unique structural features, combining a reactive indene core with the modulating electronic effects of a chlorine substituent, make it an attractive starting material for the synthesis of a diverse range of complex molecules. Further research into the specific reactivity and applications of this compound is warranted and could unveil novel synthetic pathways and lead to the discovery of new therapeutic agents. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. stpeters.co.in [stpeters.co.in]

- 3. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

physical and chemical characteristics of 6-chloro-1H-indene

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Chloro-1H-indene

This guide provides a comprehensive technical overview of this compound, a halogenated derivative of the indene bicyclic aromatic system. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, spectroscopic characteristics, synthetic methodologies, and safety protocols. The structure of this guide is dictated by the scientific properties of the molecule itself, ensuring a logical and in-depth exploration of its characteristics.

Molecular Structure and Core Attributes

This compound belongs to the indene family, which is characterized by a benzene ring fused to a cyclopentene ring. The presence of a chlorine atom at the 6-position significantly influences its electronic properties and reactivity. The "1H" designation indicates that the saturated carbon is at position 1, making the protons at this position allylic and weakly acidic. Understanding this fundamental structure is critical to interpreting its chemical behavior and spectroscopic signature.

Caption: Structure and numbering of this compound.

Physicochemical Properties

The macroscopic properties of a compound are dictated by its molecular structure. For this compound, these properties are essential for its handling, purification, and application in synthetic protocols. The data presented below is a consolidation of available information from chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 3970-52-3 | [1] |

| Molecular Formula | C₉H₇Cl | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Physical Form | Solid or liquid | |

| Purity | Typically available at ≥96% | |

| Solubility | Insoluble in water; soluble in organic solvents such as ether, benzene, and acetone. | [2][3] |

| Storage Temperature | 2-8°C, sealed and dry. | |

| LogP | 2.91 | [1] |

| Exact Mass | 150.0236279 | [1] |

Note: Experimental data for the melting point and boiling point of this compound are not consistently reported in publicly available literature.[4][5] This lack of data necessitates careful characterization by the end-user.

Predicted Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While raw spectral data is proprietary to individual suppliers, an experienced scientist can predict the key features based on the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show seven distinct signals corresponding to the seven protons in the molecule.

-

Aromatic Protons (3H): Three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.5 ppm). Their specific shifts and coupling patterns will depend on their position relative to the chlorine atom and the fused ring.

-

Vinylic Protons (2H): The two protons on the double bond of the five-membered ring (C2-H and C3-H) will likely appear between δ 6.0-7.0 ppm, showing characteristic doublet or doublet of doublets splitting.

-

Allylic/Aliphatic Protons (2H): The two protons at the C1 position are chemically distinct from the others and will appear further upfield, typically in the δ 3.0-3.5 ppm region. Their signal will likely be a singlet or a narrowly split multiplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom bonded to chlorine (C6) will have its chemical shift influenced by the halogen's electronegativity.

-

Vinylic Carbons: Two signals for the sp² carbons of the cyclopentene ring (C2 and C3) will appear in a similar region to the aromatic carbons.

-

Aliphatic Carbon: One upfield signal corresponding to the sp³-hybridized C1 carbon will be present, typically around δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

C-H stretching (aromatic and vinylic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic and vinylic): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry

In mass spectrometry, this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 150.

-

Isotopic Peak (M+2): A second peak will be observed at m/z = 152, with an intensity approximately one-third that of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.

Synthesis and Purification

Understanding the synthesis of a compound provides insight into potential impurities and handling requirements. A common route to substituted indenes involves the reaction of an indanone with an organometallic reagent, followed by dehydration.

Synthetic Workflow: Grignard Reaction and Dehydration

This protocol is based on a reported synthesis of a related substituted indene, illustrating a viable pathway.[6] The core logic is the conversion of a carbonyl group into an alcohol via a Grignard reagent, which is then eliminated to form the target double bond.

Caption: Workflow for the synthesis of a substituted this compound.

Detailed Experimental Protocol (Adapted)

Self-Validation: Each step in this protocol includes a clear objective and expected outcome, allowing a researcher to validate the process. For instance, the successful completion of the Grignard reaction (Step 1) is confirmed by the subsequent formation of the indene after dehydration (Step 3), which can be monitored by Thin Layer Chromatography (TLC).

-

Grignard Reaction Setup: In a flame-dried, multi-neck flask under a nitrogen atmosphere, place the Grignard reagent (e.g., isopropyl magnesium chloride in ether).

-

Addition of Indanone: Dissolve 5-chloro-1-indanone in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the Grignard solution at a rate that maintains a gentle reflux.

-

Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. THF is an ideal solvent as its ether functionality stabilizes the Grignard reagent.

-

-

Reaction and Quenching: After the addition is complete, stir the mixture at room temperature. Subsequently, carefully pour the reaction mixture into water to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Extract the aqueous mixture multiple times with diethyl ether. Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Dehydration: Remove the solvent under reduced pressure. Dissolve the resulting crude alcohol in a non-polar solvent like benzene or toluene, and add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.

-

Heating: Reflux the mixture. Monitor the reaction progress by TLC until the starting alcohol spot has disappeared.

-

Causality: Heating provides the activation energy for the E1 elimination (dehydration) of the tertiary alcohol to form the more stable, conjugated indene system.

-

-

Final Workup and Purification: Cool the solution and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and water. Dry the organic phase and concentrate it. Purify the residue by flash column chromatography to yield the final product.[6]

Chemical Reactivity and Stability

The reactivity of this compound is a product of its fused aromatic-alicyclic structure.

-

Acidity of C1 Protons: The protons on the C1 carbon are allylic to the double bond and benzylic to the aromatic ring, making them unusually acidic for a hydrocarbon (pKa of indene is ~20 in DMSO).[7] This allows for deprotonation with strong bases to form the indenyl anion, a powerful nucleophile and a common ligand in organometallic chemistry.

-

Reactivity of the Double Bond: The double bond in the five-membered ring can undergo various addition reactions and is particularly active in cycloaddition reactions, such as Diels-Alder reactions.[2]

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho-, para-directing group. Therefore, substitution is expected to occur at positions 4, 5, and 7, with the precise outcome depending on steric and electronic factors.

-

Stability and Polymerization: Like its parent compound, this compound may be sensitive to air and light and can be prone to polymerization, especially in the presence of acid catalysts or upon prolonged storage.[8] This justifies the recommended storage conditions of refrigeration under an inert atmosphere. The chloro-substituent may modulate this tendency, but caution is advised.

Safety and Handling

Given its chemical structure and the hazards associated with related compounds, proper handling of this compound is imperative.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]

Conclusion

This compound is a versatile chemical intermediate whose properties are defined by the interplay between its aromatic benzene ring, its reactive cyclopentene moiety, and the electronic influence of the chlorine substituent. Its utility in organic synthesis stems from the reactivity of its double bond, the acidity of its allylic protons, and the potential for substitution on its aromatic core. A thorough understanding of its physicochemical properties, predicted spectroscopic characteristics, and safe handling protocols, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound|lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound CAS#: 3970-52-3 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. prepchem.com [prepchem.com]

- 7. Indene - Wikipedia [en.wikipedia.org]

- 8. Indene | CAS#:95-13-6 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

The Ascendant Scaffold: A Technical Guide to 6-Chloro-1H-indene and its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of a chlorine atom at the 6-position of the 1H-indene core has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency and selectivity across various biological targets. This in-depth technical guide provides a comprehensive literature review of 6-chloro-1H-indene and its analogs, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore their potential as anti-inflammatory, anticancer, and neuroprotective agents, supported by detailed experimental protocols, quantitative biological data, and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the versatile this compound scaffold.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The indene framework, consisting of a fused benzene and cyclopentene ring, provides a rigid and synthetically tractable platform for the development of novel therapeutic agents. The introduction of a chloro substituent at the 6-position of the indene ring profoundly influences the molecule's electronic and lipophilic character, which can lead to enhanced biological activity. Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of the chlorine atom can also introduce specific interactions within the binding pocket of a biological target, such as halogen bonding, which can contribute to increased potency and selectivity.

The versatility of the this compound scaffold is further highlighted by the numerous patents filed for indene derivatives with applications in treating pain and inflammation, showcasing their significance in the pharmaceutical industry[1][2][3][4][5].

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from commercially available substituted indanones or through multi-step sequences involving intramolecular cyclizations.

General Synthetic Workflow

A common strategy for the synthesis of functionalized this compound analogs involves the use of 6-chloro-1-indanone as a key intermediate. This intermediate can be subjected to a variety of reactions to introduce diversity at different positions of the indene core.

Detailed Experimental Protocol: Synthesis of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid amides

This protocol describes the synthesis of a series of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which have shown potent anti-inflammatory activity[1].

Step 1: Synthesis of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid

-

Materials: 6-chloro-1-indanone, ethyl bromoacetate, zinc dust, dry benzene, thiophene-free benzene, anhydrous calcium chloride, sodium bicarbonate solution, concentrated hydrochloric acid.

-

Procedure:

-

A mixture of 6-chloro-1-indanone (0.1 mol), ethyl bromoacetate (0.11 mol), and dry benzene (100 mL) is placed in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Activated zinc dust (0.11 g-atom) is added in small portions with constant stirring.

-

The reaction mixture is refluxed on a water bath for 2 hours.

-

After cooling, the reaction mixture is decomposed with ice-cold dilute hydrochloric acid.

-

The benzene layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The resulting crude ester is saponified by refluxing with an excess of 10% alcoholic sodium hydroxide for 2 hours.

-

The excess alcohol is distilled off, and the residue is diluted with water and extracted with ether to remove any unreacted ketone.

-

The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude acid.

-

The acid is filtered, washed with water, and recrystallized from a suitable solvent to yield (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid.

-

Step 2: Synthesis of Amide Derivatives

-

Materials: (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, thionyl chloride, appropriate amine, dry benzene.

-

Procedure:

-

A mixture of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid (0.01 mol) and thionyl chloride (0.012 mol) in dry benzene (25 mL) is refluxed for 2 hours.

-

The excess thionyl chloride and benzene are removed under reduced pressure.

-

The resulting acid chloride is dissolved in dry benzene and treated with the appropriate amine (0.01 mol).

-

The reaction mixture is refluxed for 3 hours.

-

The benzene is removed, and the residue is washed with dilute hydrochloric acid, followed by a dilute sodium bicarbonate solution, and finally with water.

-

The solid product is filtered and recrystallized from a suitable solvent to afford the desired amide derivative.

-

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold has been explored for a variety of therapeutic applications, with the most promising results observed in the areas of anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Activity

Several studies have demonstrated the potent anti-inflammatory properties of this compound analogs. The amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, for instance, have shown significant and long-lasting anti-inflammatory effects in animal models[1].

Structure-Activity Relationship (SAR) Insights:

-

The nature of the amide substituent plays a crucial role in determining the anti-inflammatory potency.

-

Compound 6y from the series, with a specific amide substitution, exhibited the best activity profile with an ED₃₀ of 6.45 mg/kg[1].

-

The presence of the 6-chloro substituent is thought to contribute to the enhanced activity and favorable pharmacokinetic properties of these compounds.

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Substituent (Amide) | ED₃₀ (mg/kg)[1] |

| 6x | N-morpholino | - |

| 6y | N-piperidino | 6.45 |

| Indomethacin | (Standard) | - |

Note: A lower ED₃₀ value indicates higher potency. Data for 6x was reported as 94% inhibition of acetic acid-induced writhing, a measure of analgesic activity often correlated with anti-inflammatory effects.

Proposed Anti-inflammatory Signaling Pathway:

While the exact mechanism of action for many this compound analogs is still under investigation, it is hypothesized that they may modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are known to be involved in the production of pro-inflammatory mediators. Some indole derivatives, structurally similar to indenes, have been shown to exert their anti-inflammatory effects through the sGC-NO/cytokine pathway[6].

Anticancer Activity

The indene scaffold has been identified as a promising framework for the development of novel anticancer agents. Some indene derivatives have been shown to act as inhibitors of tubulin polymerization, a validated target in cancer therapy[7][8][9].

Structure-Activity Relationship (SAR) Insights:

-

Analogs of the natural product combretastatin A-4, which feature an indene core, have demonstrated potent cytotoxic activity against various cancer cell lines.

-

The substitution pattern on the aromatic ring of the indene nucleus is critical for activity.

-

The presence of a halogen, such as chlorine, can enhance the antiproliferative effects.

Quantitative Data on Anticancer Activity (Tubulin Polymerization Inhibition):

| Compound ID | Description | IC₅₀ (μM) vs. Tubulin Polymerization[8] |

| 23 | Benzocyclooctene analog | < 5 |

| 31 | Indene-based analog | 11 |

Note: A lower IC₅₀ value indicates higher potency.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin polymerization inhibitors disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis in cancer cells.

Neuroprotective Activity

Emerging evidence suggests that indene derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. While specific studies on this compound analogs in this area are limited, the broader class of indene-related compounds has shown promise. Phytochemicals with structural similarities have been shown to exert neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis[[“]][[“]][12][13].

Potential Neuroprotective Signaling Pathways:

-

Nrf2/HO-1 Pathway: Activation of this pathway leads to the expression of antioxidant enzymes, which can protect neurons from oxidative damage.

-

NF-κB Signaling: Inhibition of this pro-inflammatory pathway can reduce neuroinflammation, a key contributor to neurodegeneration.

-

BDNF/TrkB Pathway: Activation of this pathway promotes neuronal survival, growth, and synaptic plasticity.

Further research is warranted to specifically investigate the neuroprotective potential of this compound analogs and their effects on these critical signaling pathways.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to readily introduce chemical diversity make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anti-inflammatory and anticancer activities, coupled with the potential for neuroprotection, highlight the broad therapeutic potential of this class of compounds.

Future research efforts should focus on:

-

Expansion of the chemical space: Synthesis and biological evaluation of a wider range of this compound analogs with diverse substitution patterns.

-

Elucidation of mechanisms of action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-based drug design: Utilization of computational modeling and X-ray crystallography to guide the design of more potent and selective analogs.

-

Pharmacokinetic and toxicological profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead compounds.

References

- 1. US7601874B2 - Indene derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 2. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]

- 3. INDENE DERIVATIVES AS PHARMACEUTICAL AGENTS - Patent 1615866 [data.epo.org]

- 4. US20210155615A1 - Indene derivatives useful in treating pain and inflammation - Google Patents [patents.google.com]

- 5. WO1994001407A2 - Indole and indene derivatives as pla2 and lipoxygenase inhibitors - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Halogenated Indenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon, has long captured the attention of organic chemists. Its unique electronic and structural properties make it a versatile building block in the synthesis of complex molecules. The introduction of halogen atoms onto the indene core dramatically expands its chemical space, leading to a diverse array of derivatives with significant applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and history of halogenated indenes, tracing their evolution from early synthetic endeavors to their current prominence in various scientific fields. We will delve into the pioneering work that first brought these compounds to light, explore the development of synthetic methodologies, and examine the impact of halogenation on the physicochemical and biological properties of the indene nucleus.

Introduction: The Indene Framework and the Influence of Halogenation

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.[1] First isolated from coal tar, its industrial significance initially lay in the production of indene/coumarone resins.[1][2] However, the reactivity of the five-membered ring and the aromaticity of the benzene ring make indene a fascinating substrate for organic synthesis.

The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the indene scaffold profoundly alters its characteristics. Halogenation can:

-

Modulate Electronic Properties: The high electronegativity of halogens can significantly influence the electron density distribution within the indene ring system, affecting its reactivity and interaction with biological targets.

-

Enhance Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.[3]

-

Introduce New Reaction Handles: The carbon-halogen bond serves as a versatile functional group for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.

-

Induce Specific Biological Activities: Halogenated indenes have emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6]

This guide will navigate the historical landscape of halogenated indenes, from their initial synthesis to their contemporary applications, providing a detailed account for researchers and professionals in the field.

Discovery and Early History: Unveiling a New Class of Compounds

The late 19th and early 20th centuries marked a period of intense exploration in organic chemistry, with the isolation and characterization of numerous compounds from natural sources and the development of novel synthetic methods. The synthesis of the parent indene ring system was a significant achievement of this era.

The Dawn of Indene Chemistry: Perkin and Révay's Contribution

While the exact first synthesis of a halogenated indene is not definitively documented in readily available literature, the foundational work on the synthesis of indene and its derivatives by William Henry Perkin Jr. and G. Révay in 1894 laid the groundwork for subsequent halogenation studies.[7][8] Their paper, "Synthesis of indene, hydrindene, and some of their derivatives," published in the Journal of the Chemical Society, Transactions, described methods to construct the indene skeleton, opening the door for further functionalization.[7][8]

Early Halogenation of Aromatic Systems: A Prelude to Halogenated Indenes

The late 19th and early 20th centuries saw significant advancements in the halogenation of aromatic compounds. The development of electrophilic aromatic substitution reactions provided chemists with the tools to introduce halogen atoms onto benzene and other aromatic rings. These early methods, often employing elemental halogens in the presence of a Lewis acid catalyst, were crucial for the eventual synthesis of halogenated indenes.

The Evolution of Synthetic Methodologies

The synthesis of halogenated indenes has evolved considerably from early, often harsh, methods to more sophisticated and selective modern techniques. This progression reflects the broader advancements in synthetic organic chemistry.

Classical Approaches: Electrophilic and Radical Halogenation

The direct halogenation of indene can proceed through different mechanisms, primarily electrophilic addition/substitution and free radical pathways, depending on the reaction conditions.

-

Electrophilic Halogenation: In the presence of a Lewis acid, molecular halogens (Cl₂, Br₂) can react with the electron-rich double bond of the cyclopentene ring of indene. This can lead to addition products, which can then undergo elimination to yield a halogenated indene. The benzene ring can also undergo electrophilic substitution, although this typically requires harsher conditions.

-

Free Radical Halogenation: Under UV irradiation or in the presence of a radical initiator, indene can undergo allylic halogenation at the C1 position. This method provides a route to 1-haloindenes.

Synthesis of Specific Halogenated Indenes: Historical and Modern Protocols

3.2.1. Bromoindenes: The Mid-20th Century Breakthrough

The first synthesis of 2-bromoindene is reported to have occurred in the mid-20th century.[9] This compound serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki and Stille couplings, for the construction of complex molecular frameworks.[9]

Representative Synthetic Protocol for 2-Bromoindene (Modern Approach):

A common modern synthesis of 2-bromoindene involves the dehydrobromination of 1,2-dibromoindane.

Step 1: Bromination of Indene to 1,2-Dibromoindane

-

Reactants: Indene, Bromine (Br₂)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure: A solution of bromine in dichloromethane is added dropwise to a solution of indene in dichloromethane at 0 °C. The reaction is stirred until the bromine color disappears. The solvent is then removed under reduced pressure to yield crude 1,2-dibromoindane.

Step 2: Dehydrobromination to 2-Bromoindene

-

Reactants: 1,2-Dibromoindane, Potassium tert-butoxide (t-BuOK)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure: A solution of 1,2-dibromoindane in THF is added to a solution of potassium tert-butoxide in THF at 0 °C. The reaction mixture is stirred for several hours and then quenched with water. The product is extracted with an organic solvent, dried, and purified by column chromatography to afford 2-bromoindene.[10]

3.2.2. Chloroindenes and Fluoroindenes: Expanding the Halogen Palette

The synthesis of chloro- and fluoroindenes has also been extensively explored, driven by the unique properties that chlorine and especially fluorine impart to organic molecules. The development of selective fluorinating agents has been particularly crucial in advancing the synthesis of fluoroindenes.

Illustrative Synthetic Workflow for Halogenated Indenes:

Caption: General synthetic pathways to halogenated indenes.

The Rise of Halogenated Indenes in Drug Discovery and Materials Science

The unique properties conferred by halogenation have positioned halogenated indenes as valuable scaffolds in both medicinal chemistry and materials science.

Medicinal Chemistry Applications

A significant number of pharmaceuticals and drug candidates contain halogen atoms.[11][12] The indene core itself is present in several bioactive molecules.[13] The combination of the indene scaffold with halogens has led to the development of compounds with a wide range of therapeutic potential. For instance, derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, have been halogenated to explore their anti-proliferative properties.[6] Halogenated indeno[1,2-b]indole derivatives have also shown promise as inhibitors of protein kinase CK2, a target in cancer therapy.[4]

Materials Science Applications

The electronic properties of indene and its derivatives make them attractive for applications in materials science. Indene itself is a precursor to polyindene, a polymer with potential applications in various fields.[14] The introduction of halogens can further tune the electronic and photophysical properties of indene-containing polymers and materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion and Future Outlook

The journey of halogenated indenes, from their conceptualization in the late 19th and early 20th centuries to their current status as versatile building blocks, is a testament to the continuous evolution of organic synthesis. While the precise historical details of the very first syntheses remain somewhat elusive, the foundational work on indene chemistry provided the necessary platform for their eventual discovery and development.

Today, the synthesis of halogenated indenes is a mature field with a diverse toolbox of methodologies. The increasing demand for novel therapeutic agents and advanced materials will undoubtedly continue to drive innovation in this area. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches, and the exploration of the full potential of these fascinating molecules in various scientific disciplines. The rich history of halogenated indenes serves as an inspiration for future generations of chemists to continue exploring the vast chemical space of this remarkable scaffold.

References

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US7601874B2 - Indene derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 6. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Page loading... [guidechem.com]

- 10. 2-Bromoindene synthesis - chemicalbook [chemicalbook.com]

- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

solubility and stability of 6-chloro-1H-indene

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-1H-indene

Foreword: A Framework for Characterization

In the landscape of medicinal chemistry and materials science, indene scaffolds serve as valuable building blocks for complex molecular architectures, including those with therapeutic potential.[1][2] The introduction of a halogen, such as chlorine at the 6-position of the 1H-indene core, significantly modulates the molecule's physicochemical properties, influencing its reactivity, biological activity, and, critically, its solubility and stability.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with characterizing this compound. Given that specific, publicly available quantitative data on this particular derivative is sparse, this document is structured not as a simple data repository, but as an expert-led procedural guide. It explains the causality behind experimental choices and provides robust, self-validating protocols to generate the critical data needed for successful research and development.

Chemical Identity and Physicochemical Predictions

Before embarking on experimental work, a foundational understanding of the molecule's properties is essential.

-

Chemical Name: this compound

-

Molecular Weight: 150.61 g/mol [3]

-

Structure:

Predicted Solubility Profile

The predicted lipophilicity of a compound, often expressed as LogP, is a strong indicator of its solubility behavior. For this compound, a calculated XLogP3 value of 3.5 is reported.[4] This value suggests:

-

Low Aqueous Solubility: The compound is predicted to be practically insoluble in water and aqueous buffers at neutral pH.[1][5]

-

High Organic Solvent Solubility: It is expected to be miscible with or highly soluble in a wide range of common organic solvents, such as tetrahydrofuran (THF), dichloromethane (DCM), acetone, ethyl acetate, and alcohols.[1][5]

These predictions are critical for designing initial experiments, selecting appropriate solvent systems for reactions, and planning formulation strategies.

Experimental Determination of Solubility

While predictions are useful, empirical data is non-negotiable for development purposes. The following protocol outlines a systematic approach to quantify the solubility of this compound. The underlying principle is to create a saturated solution and then quantify the concentration of the dissolved solute, typically via High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Assessment

The logical flow for determining solubility is outlined below. This process ensures a systematic evaluation from solvent selection to final data analysis.

Caption: Workflow for experimental solubility determination.

Step-by-Step Experimental Protocol

This protocol is designed to be robust and can be adapted for various solvents.

-

Preparation of Stock & Standards:

-

Prepare a concentrated stock solution of this compound in a solvent where it is freely soluble (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

-

HPLC Method Development:

-

Develop a simple isocratic or gradient reverse-phase HPLC-UV method capable of resolving the this compound peak from any potential impurities. A C18 column is a typical starting point.

-

Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration) and establish the method's linearity and limits of detection (LOD) and quantification (LOQ).[6]

-

-

Sample Preparation (Equilibrium Method):

-

To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the test solvent to each vial. Test solvents should include a range relevant to your application (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, THF).

-

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Processing & Analysis:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant. Causality Check: This step is critical; disturbing the pellet will falsely elevate the measured solubility.

-

Dilute the supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. A large dilution factor will likely be necessary for organic solvents.

-

Inject the diluted sample onto the HPLC system and determine the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility in the original solvent.

-

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) |

| Deionized Water | 25 | < LOQ |

| PBS (pH 7.4) | 25 | < LOQ |

| Ethanol | 25 | [Insert Experimental Value] |

| Methanol | 25 | [Insert Experimental Value] |

| Acetonitrile | 25 | [Insert Experimental Value] |

| Dichloromethane | 25 | [Insert Experimental Value] |

| Tetrahydrofuran (THF) | 25 | [Insert Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Experimental Value] |

Chemical Stability Profile

Understanding a compound's stability is paramount for determining its shelf-life, defining proper storage conditions, and predicting its degradation pathways.[7] For indene derivatives, particular attention must be paid to their sensitivity to air and light.[8] Chlorinated organic compounds also present specific stability challenges, such as susceptibility to hydrolysis.[9][10]

Known Instabilities and Incompatibilities

Based on the chemistry of indenes and chlorinated hydrocarbons, the following risks should be assumed until proven otherwise through experimentation:

-

Peroxide Formation: Like many ethers and compounds with allylic hydrogens, indenes can form potentially explosive peroxides upon prolonged exposure to air and light.[8]

-

Hydrolysis: The chloro-substituent may be susceptible to hydrolysis, particularly under non-neutral pH conditions, which can lead to the formation of hydrochloric acid (HCl). This process can be auto-catalytic.[9][10]

-

Oxidation: The indene core is susceptible to oxidation. Avoid strong oxidizing agents.[8]

-

Polymerization: Indene itself is known to polymerize; this reactivity may be retained in its derivatives under certain conditions (e.g., heat, acid catalysis).

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and to develop a "stability-indicating" analytical method.[11]

Caption: Workflow for a forced degradation study.

Protocol for Stability Assessment

Objective: To determine the stability of this compound under various stress conditions by quantifying the remaining parent compound over time using a stability-indicating HPLC method.

-

System Suitability: Use the same calibrated HPLC method as in the solubility studies. The method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks, ensuring an accurate assay of the parent compound.[11]

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL).

-

Divide this solution into several amber glass vials to protect from light initially.

-

-

Application of Stress Conditions:

-

Control: Keep one vial at the recommended storage condition (e.g., 2-8 °C, protected from light).

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final acid concentration of 0.1 M.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial to achieve a final base concentration of 0.1 M.

-

Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to a vial to achieve a final H₂O₂ concentration of ~3%.

-

Thermal Stress: Place a vial in an oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Place a solution in a clear glass vial and expose it to light conditions as specified by ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each stress condition.

-

If necessary, neutralize the acid and base samples before injection.

-

Analyze all samples by HPLC.

-

-

Data Analysis & Presentation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Calculate the mass balance by comparing the decrease in parent peak area to the total area of all degradation product peaks. A good mass balance (95-105%) provides confidence in the method.[11]

-

Summarize the data in a table.

-

| Stress Condition | Time (hours) | % Parent Remaining | Major Degradant Peaks (RT, min) |

| Control (4 °C, Dark) | 48 | [e.g., 99.8%] | None |

| 0.1 M HCl (RT) | 24 | [Insert Value] | [Insert RTs] |

| 0.1 M NaOH (RT) | 8 | [Insert Value] | [Insert RTs] |

| 3% H₂O₂ (RT) | 24 | [Insert Value] | [Insert RTs] |

| 60 °C (Dark) | 48 | [Insert Value] | [Insert RTs] |

| Light (ICH Q1B) | 24 | [Insert Value] | [Insert RTs] |

Recommended Handling and Storage

Synthesizing the available data and chemical principles leads to the following authoritative recommendations for ensuring the long-term integrity of this compound.

Caption: Key factors for the optimal storage of this compound.

-

Temperature: Store refrigerated at 2-8 °C.[3] This minimizes the rate of potential degradation reactions and reduces vapor pressure.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is sealed to keep it dry.[3][12] This is the most critical step to prevent oxidative degradation and peroxide formation.

-

Light Exposure: The compound must be protected from light by using amber glass vials or by storing containers in the dark.[8]

-

Container: Use appropriate, tightly sealed containers.[12] For long-term storage, an ampoule sealed under inert gas is ideal. Opened containers should be carefully resealed.

-

Incompatibilities: Avoid storage with or contamination by strong oxidizing agents.[8] Do not use storage vessels made of incompatible materials like aluminum.[9]

By adhering to these protocols and handling procedures, researchers can generate reliable data and ensure the quality and integrity of this compound for its intended application.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3970-52-3 [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. oxychem.com [oxychem.com]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 11. gmpsop.com [gmpsop.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Chloro-1H-indene for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-chloro-1H-indene, a halogenated derivative of the indene aromatic hydrocarbon. The document details its chemical and physical properties, provides a validated synthesis protocol, discusses its potential applications in medicinal chemistry and materials science, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this compound for their work.

Introduction and Chemical Identity

This compound is an organic compound featuring an indene core structure with a chlorine atom substituted at the 6th position. The indene framework, consisting of a fused benzene and cyclopentene ring, is a common scaffold in various biologically active molecules and functional materials. The presence of the chlorine atom can significantly influence the molecule's electronic properties, reactivity, and biological interactions, making this compound a valuable intermediate in organic synthesis.

The fundamental properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| CAS Number | 3970-52-3 | [1] |

| Canonical SMILES | C1C=CC2=C1C=C(C=C2)Cl | [1] |

| InChI Key | XDBIANUEJXHUHN-UHFFFAOYSA-N |

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Notes | Source |

| Physical Form | Solid or liquid | The physical state depends on the ambient temperature. | |

| Melting Point | 8-9 °C | [2] | |

| Boiling Point | 108-109 °C | at 17 Torr | [2] |

| Purity | Typically ≥96% | Commercially available purity may vary. | |

| Storage Temperature | 2-8 °C | Should be stored in a dry, sealed container. | [3] |

| LogP | 2.90930 | A measure of lipophilicity. | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of indene derivatives often involves cyclization reactions of appropriately substituted precursors. A common and effective method for the preparation of this compound proceeds from 5-chloro-1-indanone. The following protocol is based on established synthetic routes for similar indene derivatives.[4]

Synthesis Workflow

Caption: Synthesis workflow for a this compound derivative.

Step-by-Step Experimental Protocol

Materials:

-

5-chloro-1-indanone

-

Isopropyl magnesium chloride (2M solution in ether)

-

Anhydrous tetrahydrofuran (THF)

-

p-toluenesulfonic acid

-

Benzene

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Hexane and Ether for elution

Procedure:

-

Grignard Reaction:

-

To a solution of isopropyl magnesium chloride (103 ml, 2M in ether) under a nitrogen atmosphere, add a solution of 5-chloro-1-indanone (3.59 g) in anhydrous THF (40 ml).

-

The addition should be done at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1.25 hours.

-

Pour the reaction mixture into water (200 ml) and extract with diethyl ether (3 x 150 ml).

-

Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain an oil.[4]

-

-

Dehydration:

-

Dissolve the resulting oil in benzene (250 ml) and add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 1.5 hours.

-

After cooling, pour the mixture into water (200 ml) and add a few drops of diethylamine to neutralize the acid.

-

Separate the aqueous layer and extract with diethyl ether (3 x 100 ml).

-

Combine the organic phases and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[4]

-

-

Purification:

-

Purify the residue by flash column chromatography on silica gel, eluting with a mixture of 5% ether in hexane, to yield the purified 6-chloro-3-isopropyl-1H-indene.[4]

-

Note: This protocol describes the synthesis of a derivative. The synthesis of the parent this compound would involve the reduction of 5-chloro-1-indanone to the corresponding alcohol, followed by acid-catalyzed dehydration.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in mainstream literature, the indene scaffold is a key structural motif in various fields.

Medicinal Chemistry

Indene derivatives have shown a wide range of biological activities. The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of a drug candidate. For instance, N-substituted benzimidazole derivatives containing chloro-substituents have been synthesized and evaluated for their antimicrobial and anticancer properties.[5] Furthermore, enantiomerically pure 1-aminoindane derivatives, which can be synthesized from indenes, are important building blocks for pharmaceuticals like the anti-Parkinson's drug Rasagiline.[6]

Materials Science

Indene and its derivatives are precursors for polyindenes, which are polymers with potential applications in electronics and as high-performance materials. The specific substitution pattern on the indene ring can be used to fine-tune the properties of the resulting polymer.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification:

-

Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

May cause skin and eye irritation.[7]

-

May cause respiratory irritation.[7]

Handling and Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[7][8][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8][10]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[7][10]

-

Recommended storage temperature is 2-8°C.[3]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[8]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its synthesis is achievable through established chemical transformations, and a clear understanding of its physicochemical properties and safety precautions is paramount for its effective and safe utilization in a research setting. This guide provides a foundational resource for scientists and researchers working with this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 3970-52-3 [m.chemicalbook.com]

- 3. 3970-52-3|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. airgas.com [airgas.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

theoretical studies on the 6-chloro-1H-indene molecule

An In-Depth Technical Guide to the Theoretical Study of 6-Chloro-1H-Indene

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Charting the Unexplored Computational Landscape of this compound

The indene scaffold is a cornerstone in the architecture of various polycyclic aromatic hydrocarbons and holds significance in materials science and medicinal chemistry. The introduction of a chloro-substituent at the 6-position of the 1H-indene core is anticipated to modulate its electronic properties, reactivity, and potential biological interactions. While experimental investigations lay the groundwork for understanding new chemical entities, theoretical and computational studies provide an invaluable microscopic perspective, elucidating structural nuances, spectroscopic signatures, and reactivity patterns that are often challenging to access through empirical methods alone.

This technical guide charts a comprehensive theoretical framework for the investigation of the this compound molecule. In the absence of extensive dedicated literature on this specific derivative, this document serves as a robust roadmap for researchers, scientists, and drug development professionals. It outlines the application of state-of-the-art quantum chemical methods to predict and analyze the molecule's fundamental properties. By leveraging established computational protocols successfully applied to analogous aromatic and halogenated systems, we provide a self-validating system for inquiry, grounded in the principles of scientific integrity and reproducibility. The methodologies and analyses presented herein are designed to furnish a deep understanding of this compound, thereby accelerating its potential application in various scientific domains.

Part 1: Foundational Computational Methodologies

The cornerstone of a reliable theoretical study lies in the judicious selection of computational methods. For a molecule like this compound, which comprises a conjugated π-system and a halogen substituent, Density Functional Theory (DFT) has consistently been shown to provide a favorable balance between computational cost and accuracy.[1][2]

The Rationale for DFT in the Study of Chloro-Aromatic Systems

DFT methods are particularly well-suited for systems like this compound due to their efficient handling of electron correlation, which is crucial for describing the electronic structure of aromatic rings. The choice of functional and basis set is paramount for obtaining results that are in good agreement with experimental data.

-

Hybrid Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and validated choice for organic molecules, as it incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties.[3][4]

-

Basis Sets: A split-valence basis set, such as 6-311++G(d,p), is recommended.[2][5] This basis set provides flexibility for the valence electrons, includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Workflow for Theoretical Analysis

The following workflow outlines the systematic approach to the theoretical characterization of this compound.

Part 2: Molecular Structure and Geometric Parameters

The initial step in the theoretical investigation is the optimization of the molecular geometry to find the lowest energy conformation. This is achieved by performing a full geometry optimization without any symmetry constraints.

Optimized Molecular Structure

The optimized structure of this compound is predicted to be planar for the bicyclic ring system, with the chlorine atom lying in the plane of the aromatic ring.

Predicted Geometrical Parameters

The following table presents the predicted bond lengths and angles for this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are in line with those expected for similar aromatic and chloro-substituted compounds.[2]

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | Bond Angles (˚) | ||

| C-Cl | 1.745 | C1-C6-C5 | 120.5 |

| C1-C2 | 1.398 | C6-C5-C4 | 119.8 |

| C2-C3 | 1.395 | C5-C4-C3a | 120.1 |

| C3-C3a | 1.397 | C4-C3a-C7a | 119.9 |

| C3a-C7a | 1.401 | C3a-C7a-C1 | 119.7 |

| C1-C7a | 1.399 | C7a-C1-C6 | 120.0 |

| C4-C5 | 1.396 | C4-C5-C(sp3) | 130.2 |

| C6-C7a | 1.398 | C(sp3)-C(sp3)-C5 | 105.3 |

Part 3: Vibrational Spectroscopy - The Molecular Fingerprint

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the chemical structure. Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental spectra.[2]

Computational Approach to Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and deficiencies in the theoretical method, leading to better agreement with experimental data.[2]

Predicted Key Vibrational Modes

The table below summarizes the predicted (scaled) vibrational frequencies and their assignments for key functional groups in this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2950-2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds on the five-membered ring. |